3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (MBC) is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MBC is a biphenyl derivative that has a nitrile group attached to one of its carbon atoms. The compound has been found to exhibit a range of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. In
Scientific Research Applications
Crystal Structure Analysis
3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile and related compounds have been studied for their crystal structure properties. For example, A. Moustafa and A. S. Girgis (2007) synthesized and determined the crystal structures of similar compounds using X-ray data. Their research contributes to understanding the molecular configuration and structural properties of such compounds (Moustafa & Girgis, 2007).
Optoelectronic Characteristics
Takumi Matsuo et al. (2020) explored the synthesis of compounds with structural similarities to 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile for lasing applications. Their findings suggest potential for different or improved optoelectronic characteristics in these compounds, which could be relevant for 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (Matsuo et al., 2020).
Liquid Crystal Properties
The research by Manuel Villanueva-García et al. (2006) on homologous series including 4′-Methoxy-biphenyl-4-carbonitrile revealed insights into the aspect ratios and geometrical properties of molecules exhibiting liquid crystal phases. This can provide useful information on the liquid crystal properties of related compounds like 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (Villanueva-García et al., 2006).
Solvolysis Reactions
The study by Z. Jia et al. (2002) on solvolysis reactions involving similar methoxy-substituted compounds provides insights into the reaction mechanisms and molecular behavior that could be relevant to 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (Jia et al., 2002).
Molecular Docking and Inhibitory Activity
In the field of pharmaceutical research, compounds structurally similar to 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile have been investigated for their antimicrobial activity and molecular docking capabilities, as seen in the work of Divyaraj Puthran et al. (2019). This research could indicate potential pharmaceutical applications for 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile (Puthran et al., 2019).
Corrosion Inhibition
C. Verma et al. (2015) explored the use of 2-aminobenzene-1,3-dicarbonitriles derivatives, related to 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile, as corrosion inhibitors. This suggests potential applications of 3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile in materials science, specifically in preventing corrosion in metals (Verma et al., 2015).
properties
IUPAC Name |
2-(3-methoxyphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHMBEWBXCSBHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599870 | |
Record name | 3'-Methoxy[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile | |
CAS RN |
154848-36-9 | |
Record name | 3'-Methoxy[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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